2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI)
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Overview
Description
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) is a chemical compound with the molecular formula C8H9N3O3. It is known for its unique structure, which includes a nitro group attached to a pyridine ring and an oxime group linked to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) typically involves the reaction of 5-nitro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired oxime .
Industrial Production Methods
While specific industrial production methods for 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amine from the oxime group.
Substitution: Introduction of various substituents on the pyridine ring.
Scientific Research Applications
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Propanone,O-(5-nitro-2-thiazolyl)oxime: Similar structure but with a thiazole ring instead of a pyridine ring.
2-Propanone,O-(5-nitro-2-furanyl)oxime: Contains a furan ring instead of a pyridine ring.
2-Propanone,O-(5-nitro-2-pyrimidinyl)oxime: Features a pyrimidine ring in place of the pyridine ring.
Uniqueness
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N-(5-nitropyridin-2-yl)oxypropan-2-imine |
InChI |
InChI=1S/C8H9N3O3/c1-6(2)10-14-8-4-3-7(5-9-8)11(12)13/h3-5H,1-2H3 |
InChI Key |
PJTZRTFJKXVVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=NC=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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